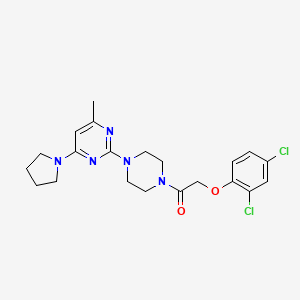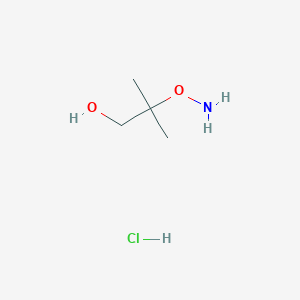
6-Amino-2,3-dichlorophenol
Overview
Description
6-Amino-2,3-dichlorophenol (6ADCP) is a chemical compound that has been used in a variety of scientific research applications due to its unique properties. 6ADCP is a derivative of phenol, a common organic compound with a wide range of uses. It has been studied for its potential as an anti-fungal agent, as a catalyst in chemical reactions, and as a reagent in biochemistry. 6ADCP has also been used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
1. Crystal Structure Analysis
6-Amino-2,3-dichlorophenol derivatives have been synthesized and characterized for their crystal structures. For instance, 6-amino-8-(2,3-dichlorophenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile DMF solvate is one such derivative, offering insights into molecular structures and hydrogen bonding patterns (Zhou, Zhang, & Wang, 2012).
2. Antimicrobial Screening
Compounds involving 6-Amino-2,3-dichlorophenol have shown promise in antimicrobial applications. A study reported moderate to excellent antibacterial and antifungal activities of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, highlighting their potential in combating microbial infections (Rajput & Sharma, 2021).
3. Environmental Remediation
The compound's derivatives have been used in environmental remediation. For example, the degradation of dichlorophenols by microbes involves oxidative dehalogenation, a process in which derivatives of 6-Amino-2,3-dichlorophenol can play a role. This has applications in treating contaminated water and soil, offering an eco-friendly solution for pollution management (Fang et al., 2019).
4. Material Science Applications
In material science, derivatives of 6-Amino-2,3-dichlorophenol have been studied for their structural and optical properties. Research on compounds like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile indicates significant insights into the electronic structure and properties of these materials, which can have wide-ranging applications in electronic and photonic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
5. Chemical Synthesis
6-Amino-2,3-dichlorophenol derivatives are key intermediates in various chemical syntheses. They serve as precursors in the formation of complex organic compounds, which can have applications in pharmaceuticals, agrochemicals, and other specialty chemicals (Du, 2015).
properties
IUPAC Name |
6-amino-2,3-dichlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKNLCXXJZQFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,3-dichlorophenol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2711244.png)

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2711246.png)
![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B2711249.png)


![(1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2711256.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711259.png)
![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2711260.png)
![2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B2711263.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-4-formyl-8a-[(2S,3R,4S,5R,6R)-4-hydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyloxan-2-yl]oxycarbonyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2711266.png)
![3-fluoro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2711267.png)